Undecyl Isothiocyanate (UITC): Physicochemical Profiling and Therapeutic Potential
Undecyl Isothiocyanate (UITC): Physicochemical Profiling and Therapeutic Potential
CAS: 19010-96-9 | Formula: C₁₂H₂₃NS | Class: Long-Chain Aliphatic Isothiocyanate
Executive Summary
Undecyl isothiocyanate (UITC) is a lipophilic electrophile belonging to the class of organosulfur compounds known as isothiocyanates (ITCs). Unlike its shorter-chain analogues such as Sulforaphane (C5) or Allyl isothiocyanate (C3), which are characterized by high volatility and water solubility, UITC possesses an 11-carbon alkyl chain. This structural feature confers significant hydrophobicity (LogP ~6.6), fundamentally altering its pharmacokinetics, membrane permeability, and formulation requirements.
UITC acts as a potent modulator of the Keap1-Nrf2 pathway , driving the expression of Phase II detoxification enzymes. Simultaneously, its surfactant-like properties allow it to disrupt bacterial cell membranes, exhibiting distinct antimicrobial efficacy against Gram-positive pathogens. This guide details the chemical properties, synthesis pathways, and biological mechanisms of UITC for research and drug development applications.
Physicochemical Profile ("The Hardware")
The therapeutic utility of UITC is dictated by its physical constants. Its high lipophilicity requires specific solvent systems (e.g., DMSO, ethanol) for biological assays to prevent precipitation or micelle formation.
Table 1: Key Chemical Properties
| Property | Value | Technical Note |
| Molecular Weight | 213.38 g/mol | Moderate size facilitates passive diffusion. |
| Appearance | Colorless to pale yellow oil | Liquid at room temperature.[1] |
| Boiling Point | ~289–290 °C (760 mmHg) | Low volatility compared to Allyl-ITC.[2] |
| LogP (Octanol/Water) | ~6.2 – 6.6 (Predicted) | Critical: Highly lipophilic. Poor aqueous solubility. |
| Refractive Index | 1.493 (Predicted) | Useful for purity verification. |
| Reactive Moiety | –N=C=S (Isothiocyanate) | Electrophilic carbon attacks thiols (–SH). |
| Stability | Hydrolytically unstable | Decomposes to amines in aqueous media; store in anhydrous solvents at -20°C. |
Synthesis & Stability ("The Supply Chain")
Synthetic Route: The Dithiocarbamate Method
The most robust synthesis for long-chain aliphatic isothiocyanates involves the reaction of the corresponding primary amine (Undecylamine) with Carbon Disulfide (CS₂), followed by desulfurization. This "one-pot" approach avoids the use of highly toxic thiophosgene.
Reagents:
-
Precursor: Undecylamine (1-Aminoundecane)
-
Reagent: Carbon Disulfide (CS₂)[3]
-
Base: Triethylamine (Et₃N) or NaOH
-
Desulfurizing Agent: Tosyl Chloride (TsCl) or Iodine (I₂)
Graphviz Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis of Undecyl Isothiocyanate via the dithiocarbamate intermediate.
Stability & Storage
-
Hydrolysis Risk: In aqueous buffers (pH > 7), the electrophilic carbon reacts with water to form a dithiocarbamic acid, which degrades back to the primary amine.
-
Storage Protocol: Pure oil should be stored under inert gas (Argon/Nitrogen) at -20°C. For bioassays, prepare fresh stocks in DMSO (Dimethyl sulfoxide). Avoid protic solvents (methanol/ethanol) for long-term storage as they can form thiocarbamates.
Biological Mechanism of Action ("The Software")
UITC operates via two distinct mechanisms: Chemical Electrophilicity (intracellular signaling) and Physical Membrane Disruption (direct toxicity).
The Keap1-Nrf2 Pathway (Antioxidant Response)
The central carbon of the isothiocyanate group is highly electrophilic. It reacts with cysteine thiols on the protein Keap1 (Kelch-like ECH-associated protein 1).[4]
-
Basal State: Keap1 binds Nrf2, targeting it for ubiquitination and degradation.
-
Activation: UITC modifies specific cysteine residues (e.g., C151) on Keap1 via a thiocarbamoylation reaction.
-
Release: This conformational change prevents Nrf2 ubiquitination.
-
Transcription: Stabilized Nrf2 translocates to the nucleus, binds the Antioxidant Response Element (ARE), and upregulates Phase II enzymes (HO-1, NQO1, GST).
Graphviz Diagram: Nrf2 Activation Pathway
Figure 2: Mechanism of Nrf2 activation by UITC-mediated Keap1 alkylation.
Membrane Interaction (Antimicrobial)
The C11 alkyl chain of UITC acts similarly to a non-ionic surfactant. It inserts into the lipid bilayer of bacteria, increasing membrane fluidity and causing leakage of intracellular contents. This mechanism is particularly effective against Gram-positive bacteria (e.g., S. aureus) where the peptidoglycan layer does not prevent lipophilic entry as effectively as the Gram-negative outer membrane.
Experimental Protocols
Protocol A: Chemical Synthesis (Dithiocarbamate Route)
Target: 10 mmol scale
-
Preparation: Dissolve Undecylamine (1.71 g, 10 mmol) and Triethylamine (1.5 g, 15 mmol) in 20 mL of dichloromethane (DCM). Cool to 0°C in an ice bath.
-
Addition: Dropwise add Carbon Disulfide (CS₂, 1.14 g, 15 mmol) over 15 minutes. Stir for 1 hour at 0°C. A white precipitate (dithiocarbamate salt) may form.
-
Desulfurization: Add Tosyl Chloride (TsCl, 1.9 g, 10 mmol) dissolved in DCM. Stir for 1 hour at room temperature.
-
Work-up: Wash the organic layer with 1N HCl (to remove unreacted amine) and then water. Dry over anhydrous Na₂SO₄.
-
Purification: Evaporate solvent. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 95:5).
-
Validation: Confirm structure via IR (Look for strong peak at ~2100 cm⁻¹ for -NCS).
Protocol B: MIC Determination (Antimicrobial Assay)
Challenge: UITC insolubility in broth.
-
Stock Solution: Dissolve UITC in 100% DMSO to a concentration of 100 mM.
-
Dilution: Prepare intermediate dilutions in DMSO.
-
Assay Plate: Add 2 µL of DMSO stock to 198 µL of bacterial culture (Muller-Hinton Broth) in a 96-well plate. Final DMSO concentration is 1% (non-toxic to most bacteria).
-
Controls:
-
Negative: Bacteria + 1% DMSO (no UITC).
-
Sterile: Broth + 1% DMSO (no bacteria).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Measure Optical Density (OD₆₀₀). The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
Safety & Handling
-
Lachrymator: Like all isothiocyanates, UITC is a potent irritant to mucous membranes and eyes. Handle only in a fume hood.
-
Skin Sensitizer: Direct contact can cause contact dermatitis. Wear nitrile gloves.
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140461, Undecyl isothiocyanate. Retrieved from [Link]
-
NIST Chemistry WebBook. Undecyl isothiocyanate (CAS 19010-96-9) Spectral Data.[5] Retrieved from [Link]
- Dinkova-Kostova, A. T., & Kostov, R. V. (2012).Glucosinolates and isothiocyanates in health and disease. Trends in Molecular Medicine. (Discusses the Keap1-Nrf2 mechanism applicable to ITCs).
- Zhang, Y. (2010).Allyl isothiocyanate as a cancer chemopreventive agent. Molecular Nutrition & Food Research.
-
Munchberg, U., et al. (2007). Polysulfides as biologically active ingredients of garlic. Organic & Biomolecular Chemistry.[3][6] (References dithiocarbamate synthesis routes).
Sources
- 1. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. undecyl isothiocyanate, 19010-96-9 [thegoodscentscompany.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Undecyl isothiocyanate [webbook.nist.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
